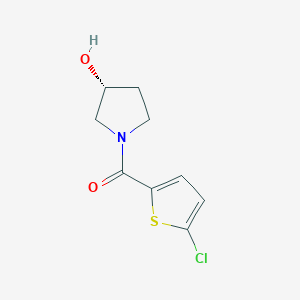
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol
Descripción general
Descripción
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol, also known as CTCP, is an organic compound belonging to the pyrrolidine class of compounds. CTCP is an important building block in the synthesis of various pharmaceuticals and agrochemicals, and has been studied extensively in recent years for its potential applications in drug discovery and development. CTCP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as those in "(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol", are extensively utilized in medicinal chemistry for the synthesis of biologically active compounds aimed at treating various human diseases. The attractiveness of pyrrolidine scaffolds in drug discovery stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon known as “pseudorotation”. These features are crucial for designing new compounds with selectivity towards specific biological targets. Research has highlighted the role of pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in the development of drugs with varied biological profiles, emphasizing the importance of stereogenicity and the spatial orientation of substituents in achieving desired biological activities (Li Petri et al., 2021).
Heterocycle-Based Electric Conductors
Compounds with pyrrolidine and thiophene structures play a significant role in the development of electric conductors. Their application in creating heterocycle-based conductors is significant for designing materials that meet specific operational requirements. This includes controlling the redox potentials of pyrrolidine- and thiophene-based conductors and searching for models of polythiophene. Such efforts have clarified many aspects of designing tailored heterocyclic structures for use in electronic and optoelectronic devices, highlighting the versatility and potential of pyrrolidine-containing compounds in materials science (Pagani, 1994).
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(13)11-4-3-6(12)5-11/h1-2,6,12H,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWOKQPOLNKQOA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




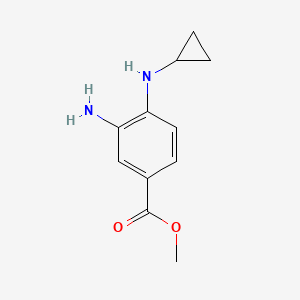
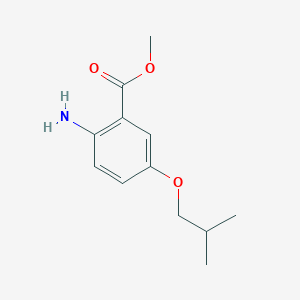




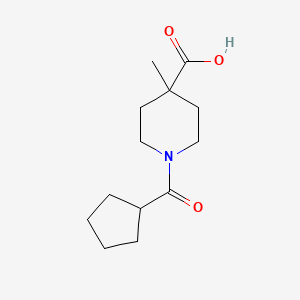


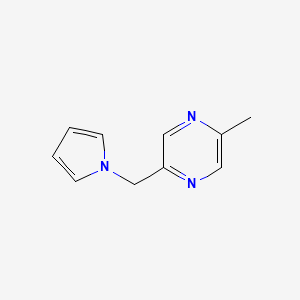


![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)